N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-2-phenoxyacetamide hydrochloride is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications. Its molecular formula is with a molecular weight of approximately 409.9 g/mol. This compound is characterized as a hydrochloride salt, which enhances its solubility and stability for various research applications .
This compound falls under the category of thiazole derivatives, which are known for their diverse biological activities, including anti-inflammatory and antibacterial properties. The specific structure includes a thiazole ring substituted with fluorine and a phenoxyacetamide moiety, which may contribute to its pharmacological effects .
The synthesis of N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-2-phenoxyacetamide hydrochloride generally involves several key steps:
The molecular structure of N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-2-phenoxyacetamide hydrochloride can be represented using various structural formulas:
CN(C)CCN(C1=NC2=C(C=CC=C2S1)F)C(=O)COC3=CC=CC=C3.Cl
VOVJNAJSDPCZNK-UHFFFAOYSA-N
These structural representations highlight the functional groups and connectivity within the molecule that are crucial for its biological activity .
The chemical reactivity of N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-2-phenoxyacetamide hydrochloride can include:
The mechanism of action for N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-2-phenoxyacetamide hydrochloride is not fully elucidated but is believed to involve:
The physical properties of N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-2-phenoxyacetamide hydrochloride include:
Chemical properties include stability under standard laboratory conditions but may degrade under extreme pH or temperature conditions. The purity is generally around 95%, which is essential for consistent experimental results .
N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-2-phenoxyacetamide hydrochloride has potential applications in:
This compound exemplifies how synthetic organic chemistry can yield molecules with significant therapeutic potential, warranting further investigation into their biological effects and mechanisms of action.
CAS No.: 16234-96-1
CAS No.: 24622-61-5
CAS No.:
CAS No.: 63719-82-4
CAS No.: